Boc-5(S)-tert-butyl-L-proline

概要

説明

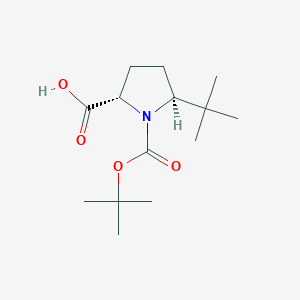

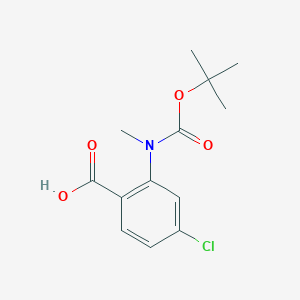

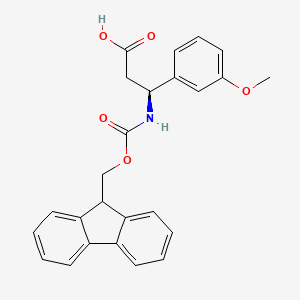

“Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . “Proline” is an amino acid, and the “(S)-tert-butyl” and “5” likely refer to specific substitutions on the proline molecule .

Molecular Structure Analysis

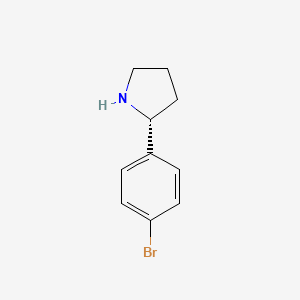

The molecular structure of “Boc-5(S)-tert-butyl-L-proline” would likely include a proline backbone with a tert-butyl group and a Boc protecting group attached. The “5” and “(S)” indicate the position and stereochemistry of the tert-butyl substitution, respectively .

Chemical Reactions Analysis

“Boc-5(S)-tert-butyl-L-proline” would likely participate in reactions similar to other Boc-protected amines. For example, the Boc group can be removed under acidic conditions to reveal the free amine . Additionally, the compound might participate in peptide coupling reactions if it is part of a larger peptide sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-5(S)-tert-butyl-L-proline” would depend on its exact molecular structure. Generally, Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .

科学的研究の応用

Plant Stress Resistance

Boc-5(S)-tert-butyl-L-proline is related to proline, a major organic osmolyte accumulating in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Studies indicate a positive relationship between the accumulation of proline and plant stress tolerance, although its exact roles in plant osmotolerance remain controversial. Genetically-engineered plants with transgenes for proline production have faced limitations in producing sufficient amounts to ameliorate stress effects. However, exogenous applications of proline have led to significant increases in growth and final crop yield under environmental stress conditions in many plant species. Further investigations are required to determine the most effective concentrations, application timings, and responsive growth stages for proline application in crop production under stress environments (Ashraf & Foolad, 2007).

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens and abiotic stress. The proline-P5C metabolism is tightly regulated in plants, especially during pathogen infection. It has been implicated in resistance and non-host resistance against invading pathogens. Proline dehydrogenase and delta-ornithine amino transferase, both involved in P5C synthesis, are implicated in the defense response of plants against bacterial pathogens. This review highlights the importance of understanding the regulation of P5C levels and its metabolism in plant defense mechanisms, suggesting that alterations in mitochondrial P5C synthesis or increased P5C levels could induce hypersensitive response-associated cell death in plants inoculated with pathogens (Qamar, Mysore, & Senthil-Kumar, 2015).

Safety And Hazards

将来の方向性

The future directions for research involving “Boc-5(S)-tert-butyl-L-proline” would likely depend on its intended applications. If it’s being used in peptide synthesis, potential research directions could include the development of more efficient synthesis methods, the design of novel peptides, or the study of the biological activity of these peptides .

特性

IUPAC Name |

(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443504 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-5(S)-tert-butyl-L-proline | |

CAS RN |

185142-24-9 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)